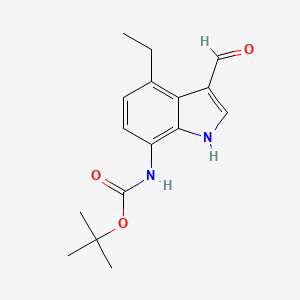
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-carboxylic acid
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-methanol
- 5-(4-chloro-3-fluorophenyl)-1H-indole-3-thiol
Uniqueness
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The formyl group also provides a versatile functional group for further chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H9ClFNO |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
5-(4-chloro-3-fluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClFNO/c16-13-3-1-10(6-14(13)17)9-2-4-15-12(5-9)11(8-19)7-18-15/h1-8,18H |
Clave InChI |
LWLQAKBEUVKIAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC(=C(C=C3)Cl)F)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
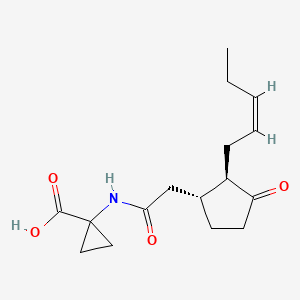

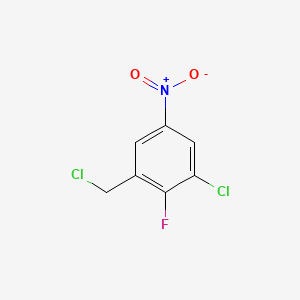
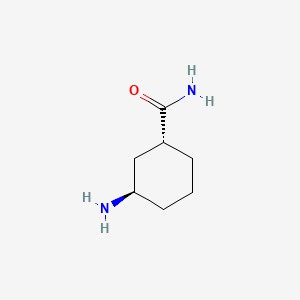
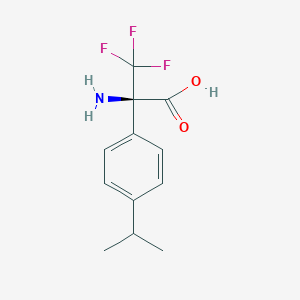
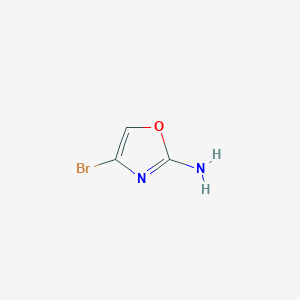
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
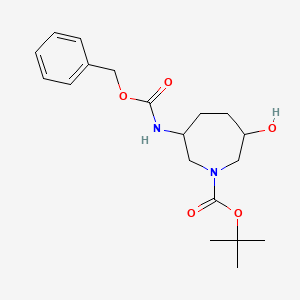
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)

